Pcsk9-IN-15 Demonstrates Superior Binding Affinity Compared to PCSK9-IN-13 and SBC-115337
Pcsk9-IN-15 exhibits a dissociation constant (KD) of less than 200 nM for PCSK9, indicating high binding affinity . This is significantly more potent than the structurally related PCSK9-IN-13, which antagonizes PCSK9-LDLR binding with an IC50 of 537 nM . Additionally, SBC-115337, another small-molecule PCSK9 inhibitor, has a reported IC50 of 0.5 µM (500 nM) . While these values are derived from different assay types (KD vs. IC50), the substantial potency gap (≥2.7-fold) suggests Pcsk9-IN-15 is a superior binder in direct interaction assays.
| Evidence Dimension | Binding Affinity / Inhibitory Potency |
|---|---|
| Target Compound Data | KD <200 nM |
| Comparator Or Baseline | PCSK9-IN-13 (IC50 = 537 nM); SBC-115337 (IC50 = 500 nM) |
| Quantified Difference | ≥2.7-fold lower KD vs. PCSK9-IN-13 IC50; ≥2.5-fold lower KD vs. SBC-115337 IC50 |
| Conditions | PCSK9 binding assay (KD) vs. PCSK9-LDLR binding assay (IC50) |
Why This Matters
Higher binding affinity at the target enables lower working concentrations in cellular assays, reducing potential off-target effects and conserving compound usage for procurement decisions.
